Cas no 610284-27-0 (2-Bromo-3-phenylnaphthalene)

2-Bromo-3-phenylnaphthalene is a brominated aromatic compound featuring a naphthalene core substituted with a phenyl group at the 3-position and a bromine atom at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Stille couplings, where it serves as an electrophilic partner. Its rigid, planar framework enhances stability and facilitates regioselective functionalization. The compound is useful in the preparation of polycyclic aromatic hydrocarbons (PAHs) and advanced materials, including organic semiconductors and liquid crystals. High purity grades ensure consistent reactivity, making it suitable for research and industrial applications requiring precise molecular architecture.
2-Bromo-3-phenylnaphthalene structure
2-Bromo-3-phenylnaphthalene structure
商品名:2-Bromo-3-phenylnaphthalene
CAS番号:610284-27-0
MF:C16H11Br
メガワット:283.1625
CID:2835083
PubChem ID:12076891

2-Bromo-3-phenylnaphthalene 化学的及び物理的性質

名前と識別子

    • 2-bromo-3-phenylnaphthalene
    • 2-Phenyl-3-bromonaphthalene
    • SCHEMBL13319097
    • DTXSID70477104
    • DB-084029
    • F84589
    • 610284-27-0
    • DTXCID40427914
    • 2-Bromo-3-phenylnaphthalene
    • インチ: 1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H
    • InChIKey: GDQSRRFKYLCYMF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 282.00441 g/mol
  • どういたいしつりょう: 282.00441 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 283.16
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 密度みつど: 1.381±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.6E-4 g/L) (25 ºC),

2-Bromo-3-phenylnaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00EGPW-5g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
5g
$658.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643038-10g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
10g
¥8022.00 2024-05-07
Aaron
AR00EGY8-1g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
1g
$175.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643038-100mg
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
100mg
¥404.00 2024-05-07
1PlusChem
1P00EGPW-100mg
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
100mg
$65.00 2024-04-22
A2B Chem LLC
AG74052-100mg
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
100mg
$62.00 2024-04-19
A2B Chem LLC
AG74052-10g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
10g
$1125.00 2024-04-19
Aaron
AR00EGY8-10g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
10g
$900.00 2025-02-13
1PlusChem
1P00EGPW-10g
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
10g
$1005.00 2024-04-22
Aaron
AR00EGY8-100mg
2-Bromo-3-phenylnaphthalene
610284-27-0 98%
100mg
$42.00 2025-02-13

2-Bromo-3-phenylnaphthalene 関連文献

2-Bromo-3-phenylnaphthaleneに関する追加情報

2-Bromo-3-phenylnaphthalene: A Comprehensive Overview

The compound with CAS No. 610284-27-0, commonly referred to as 2-Bromo-3-phenylnaphthalene, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromine atom at the second position and a phenyl group at the third position of a naphthalene framework. The naphthalene moiety, a fused bicyclic aromatic system, forms the core of this molecule, while the bromine and phenyl substituents introduce interesting electronic and steric properties.

Recent studies have highlighted the importance of 2-Bromo-3-phenylnaphthalene in various chemical reactions and applications. For instance, its bromine atom makes it a valuable substrate for nucleophilic aromatic substitution reactions, which are widely used in drug discovery and materials science. The phenyl group further enhances the molecule's versatility by providing additional sites for functionalization and reactivity. Researchers have also explored the use of this compound in synthesizing advanced materials, such as organic semiconductors and optoelectronic devices.

One of the most notable advancements involving 2-Bromo-3-phenylnaphthalene is its role in the development of novel pharmaceutical agents. Scientists have utilized this compound as an intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify the naphthalene core with different substituents has opened new avenues for drug design, enabling researchers to fine-tune pharmacokinetic properties such as solubility and bioavailability.

In addition to its pharmaceutical applications, 2-Bromo-3-phenylnaphthalene has found utility in organic electronics. Its extended conjugation system allows for efficient charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance device performance, paving the way for next-generation electronic materials.

The synthesis of 2-Bromo-3-phenylnaphthalene typically involves multi-step processes that require precise control over reaction conditions. One common approach is through Friedel-Crafts alkylation or acylation reactions, followed by bromination using bromine or N-bromosuccinimide (NBS). Researchers have also explored alternative methods, such as Suzuki-Miyaura coupling reactions, to construct this molecule with higher efficiency and selectivity.

From an environmental standpoint, understanding the fate and behavior of 2-Bromo-3-phenylnaphthalene in natural systems is crucial. Studies have shown that this compound exhibits moderate persistence in aquatic environments, with degradation rates influenced by factors such as pH and microbial activity. Efforts are ongoing to develop bioremediation strategies that can effectively break down this compound in contaminated sites.

In conclusion, 2-Bromo-3-phenylnaphthalene stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, from drug discovery to materials science. As our understanding of this compound deepens, it is likely to play an even more prominent role in shaping future advancements in organic chemistry.

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